BenchChemオンラインストアへようこそ!

N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]cyclohexanecarboxamide

BRD4 inhibition BET bromodomain epigenetic probe

Order N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]cyclohexanecarboxamide (CAS 923677-58-1) for epigenetic probe discovery. It is the only benzofuran-3-carboxamide chemotype with dual nanomolar inhibition of BRD3/4 (IC50 11 nM) and HDAC1/2 (IC50 21 nM). Unlike benzamide analogs that favor GPR35, this cyclohexanecarboxamide achieves polypharmacology essential for dissecting acetylation reader-eraser crosstalk. Superior lipophilicity (logP 6.21) ensures intracellular target engagement. Immediate 112 mg stock ships in one week—ideal for screening libraries.

Molecular Formula C22H19BrClNO3
Molecular Weight 460.75
CAS No. 923677-58-1
Cat. No. B2947156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]cyclohexanecarboxamide
CAS923677-58-1
Molecular FormulaC22H19BrClNO3
Molecular Weight460.75
Structural Identifiers
SMILESC1CCC(CC1)C(=O)NC2=C(OC3=C2C=C(C=C3)Br)C(=O)C4=CC=C(C=C4)Cl
InChIInChI=1S/C22H19BrClNO3/c23-15-8-11-18-17(12-15)19(25-22(27)14-4-2-1-3-5-14)21(28-18)20(26)13-6-9-16(24)10-7-13/h6-12,14H,1-5H2,(H,25,27)
InChIKeyXHIZVIUAJDTURQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes112 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]cyclohexanecarboxamide (CAS 923677-58-1): Compound Identity, In-Stock Availability, and Core Characterization Data for Procurement Decisions


N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]cyclohexanecarboxamide (CAS 923677-58-1) is a fully synthetic, achiral benzofuran-3-carboxamide derivative (C22H19BrClNO3; MW 460.75 Da) containing a 5-bromo substituent on the benzofuran core, a 4-chlorobenzoyl ketone at position 2, and a cyclohexanecarboxamide moiety at position 3 . It is available as a catalogued screening compound (ChemDiv ID F266‑0325) in milligram quantities with a typical shipment time of one week, and its curated bioactivity record in BindingDB (BDBM50569836; CHEMBL4850926) documents nanomolar inhibition of bromodomain-containing proteins 3/4 (BRD3/4) and histone deacetylases 1/2 (HDAC1/2) [1][2].

Why Benzofuran-3-carboxamide Analogs Cannot Replace N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]cyclohexanecarboxamide in Target-Focused Studies


Closely related benzofuran-3-carboxamide congeners that differ only in the amide substituent (e.g., benzamide or 2-methoxybenzamide in place of cyclohexanecarboxamide) show fundamentally different target-engagement profiles. The cyclohexanecarboxamide analog simultaneously inhibits BRD3/4 and HDAC1/2 at low nanomolar concentrations, whereas the benzamide analog is primarily a GPR35 ligand [1][2]. Moreover, the cyclohexane ring imparts higher lipophilicity (ΔlogP ≈ +0.6) and lower aqueous solubility (ΔlogSw ≈ −0.4) relative to the 2-methoxybenzamide comparator, factors that directly influence cell permeability, protein binding, and assay compatibility . Consequently, substituting any generic benzofuran-3-carboxamide for this specific chemotype risks losing the polypharmacology and physicochemical properties that define its utility in epigenetic probe discovery.

Head-to-Head Quantitative Differentiation of N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]cyclohexanecarboxamide Versus Closest Analogs


BRD4 BD1 Inhibitory Potency: Target Compound vs. the Clinical Bromodomain Probe JQ1

The target compound inhibits BRD4 bromodomain 1 (BD1) with an IC50 of 11 nM (TR‑FRET assay, 120 min incubation) [1]. In comparison, the well‑characterized BET bromodomain inhibitor (±)-JQ1 exhibits BRD4 BD1 IC50 values of 76.9 nM under comparable biochemical conditions . This represents an approximate 7‑fold lower IC50 for the target compound, indicating superior potency at BRD4 BD1.

BRD4 inhibition BET bromodomain epigenetic probe

Target Selectivity Fingerprint: Cyclohexanecarboxamide vs. Benzamide Congener

The cyclohexanecarboxamide analog potently inhibits BRD3 BD1/BD2 (IC50 11 nM), HDAC1 (IC50 21 nM), and HDAC2 (IC50 21 nM) [1]. In contrast, its benzamide congener (N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]benzamide) shows no reported BRD/HDAC activity and instead binds GPR35 with a Ki of 10 nM (IC50 26 nM) [2]. The complete switch in target profile—from epigenetic readers/erasers to a G‑protein coupled receptor—demonstrates that the cyclohexanecarboxamide group is a critical determinant of target engagement.

target selectivity polypharmacology BRD3 HDAC

Physicochemical Differentiation: Lipophilicity and Aqueous Solubility of Cyclohexanecarboxamide vs. 2-Methoxybenzamide Analog

The target compound displays a calculated logP of 6.21 and logSw of −6.44, whereas the 2‑methoxybenzamide analog (N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-methoxybenzamide) has a logP of 5.61 and logSw of −6.04 . The ΔlogP of +0.60 indicates higher lipophilicity for the cyclohexanecarboxamide, while the ΔlogSw of −0.40 signifies moderately lower aqueous solubility. These differences can affect passive membrane permeability, plasma protein binding, and DMSO stock compatibility in biochemical assays.

logP aqueous solubility cell permeability assay compatibility

Immediate Procurement Readiness: Inventory Status and Supply Assurance

As of the latest vendor update, the target compound is available in 112 mg quantity from ChemDiv with a standard shipment time of one week . By contrast, many in‑class benzofuran‑3‑carboxamide analogs are listed only as “enquiry” or require custom synthesis, introducing weeks‑to‑months of lead time. This in‑stock status enables immediate initiation of biochemical screening or cellular profiling without the delays associated with de novo synthesis.

compound availability screening library procurement lead time

Prioritized Research and Industrial Use Cases for N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]cyclohexanecarboxamide Based on Quantitative Differentiation


Epigenetic Chemical Probe Discovery Targeting BRD4 BD1 with Sub‑100 nM Potency

With an 11 nM IC50 against BRD4 BD1—7‑fold more potent than the benchmark probe JQ1—this compound is immediately suitable as a starting point for structure‑based optimization of BET bromodomain inhibitors [1]. Its in‑stock availability allows rapid hit‑to‑lead progression.

Polypharmacology Studies Requiring Simultaneous BRD3/4 and HDAC1/2 Inhibition

The compound’s unique dual activity on BRD3/4 (IC50 11 nM) and HDAC1/2 (IC50 21 nM) makes it a valuable tool for dissecting crosstalk between histone acetylation readers and erasers in cancer epigenetics [1]. The benzamide analog cannot serve this purpose because it lacks BRD/HDAC engagement [2].

Cell‑Based Assays Requiring High Lipophilicity for Membrane Permeability

With a logP of 6.21—0.60 units higher than the 2‑methoxybenzamide analog—this compound is predicted to exhibit superior passive membrane permeability, making it the preferred choice for cellular target‑engagement assays where intracellular access is critical .

Expedited Screening Library Assembly for Epigenetic Targets

Immediate availability (112 mg) and one‑week shipment enable rapid incorporation into focused screening libraries, avoiding the multi‑week delays typical of custom‑synthesized analogs . This supply advantage is decisive for contract research organizations and academic screening centers operating under tight timelines.

Quote Request

Request a Quote for N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]cyclohexanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.